Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester structure
93423-88-2 structure
Nome do Produto:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
N.o CAS:93423-88-2
MF:C9H15NO4
MW:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
    • Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
    • (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
    • 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
    • 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
    • (S)-N-(ethyoxycarbonyl)proline methyl ester
    • (S)-propline-N-ethyl carbamate methyl ester
    • 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
    • N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
    • N-(ethyloxycarbonyl)-(L)-proline methyl ester
    • S-(-)-N-ethoxycarbonyl-proline methyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
    • (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
    • 6851AJ
    • AB24980
    • AX8044670
    • 423P882
    • Me
    • 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
    • (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
    • (S)-N-(Ethoxycarbonyl)proline methyl ester
    • N-(Ethoxycarbonyl)-(S)-proline methyl ester
    • N-Ethoxycarbonyl-L-proline methyl ester
    • L
    • AS-31160
    • AKOS015961305
    • SCHEMBL5499151
    • CHEMBL388926
    • 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
    • AC-13585
    • MFCD06410843
    • 93423-88-2
    • Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
    • (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
    • MDL: MFCD12144841
    • Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
    • Chave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N
    • SMILES: C(N1CCC[C@H]1C(=O)OC)(=O)OCC

Propriedades Computadas

  • Massa Exacta: 201.10000
  • Massa monoisotópica: 201.10010796g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 229
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 55.8

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 249.3℃ at 760 mmHg
  • Ponto de Flash: 104.6℃
  • Índice de Refracção: 1.478
  • PSA: 55.84000
  • LogP: 0.71820
  • Pressão de vapor: No data available

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informações de segurança

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850504-1g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 ≥97%
1g
¥860.40 2022-01-10
Chemenu
CM198635-5g
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 95%
5g
$400 2021-06-09
abcr
AB451143-250mg
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; .
93423-88-2
250mg
€142.10 2025-02-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013368-0.1g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 >97%
0.1g
¥351.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0418-1g
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
93423-88-2 95%
1g
¥1123.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0418-100mg
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
93423-88-2 95%
100mg
¥382.0 2024-04-15
1PlusChem
1P003RZW-250mg
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 97%
250mg
$113.00 2025-03-21
Aaron
AR003S88-1g
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 97%
1g
$149.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0418-250mg
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
93423-88-2 95%
250mg
¥446.0 2024-04-15
eNovation Chemicals LLC
D690547-5g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 >97%
5g
$495 2025-02-18

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate ;  30 min, 5 °C; 12 h, rt
Referência
Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator
Nishioka, Kiyoshi; Goto, Hidetoshi; Sugimoto, Hiroshi, Macromolecules (Washington, 2012, 45(20), 8172-8192

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids
Bhaskar, J. V.; Periasamy, Mariappan, Synthetic Communications, 1995, 25(10), 1523-30

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
Referência
Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst
Gautier, Francois-Moana; Jones, Simon; Martin, Stephen J., Organic & Biomolecular Chemistry, 2009, 7(2), 229-231

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Referência
Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
Referência
Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline
Solladie-Cavallo, Arlette; Azyat, Khalid; Schmitt, Michel; Welter, Richard, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C → rt
Referência
Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency
Lattanzi, Alessandra; Russo, Alessio, Tetrahedron, 2006, 62(52), 12264-12269

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate ;  2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, acidified
Referência
Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst
Padiya, Kamlesh; Gagare, Pravin; Gagare, Manjiri; Lal, Bansi, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Referência
Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions
Novacek, Johanna; Roiser, Lukas; Zielke, Katharina; Robiette, Raphael; Waser, Mario, Chemistry - A European Journal, 2016, 22(32), 11422-11428

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate ;  rt; rt → 0 °C; 2 h, 0 °C
Referência
Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters
Cassella, Ricardo J.; Magalhaes, Otto I. B.; Couto, Marcos Tadeu; Lima, Edson Luiz S.; Neves, Marcia Angelica F. S.; et al, Talanta, 2005, 67(1), 121-128

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A
Jayasuriya, Nilukshi Renuka, 2007, , 68(9),

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7.5 h, 0 °C → rt
Referência
Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses
Khong, San N.; Kwon, Ohyun, Molecules, 2012, 17, 5626-5650

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referência
Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes
Zuo, Gang; Zhang, Qihan; Xu, Jiaxi, Heteroatom Chemistry, 2003, 14(1), 42-45

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
Referência
Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid
Li, Kangying; Zhou, Zhenghong; Wang, Lixin; Chen, Qifa; Zhao, Guofeng; et al, Tetrahedron: Asymmetry, 2003, 14(1), 95-100

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
A844589
Pureza:99%
Quantidade:5g
Preço ($):400.0